molecular formula C8H10F2N2O2 B12222653 Methyl [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetate

Methyl [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetate

Cat. No.: B12222653
M. Wt: 204.17 g/mol
InChI Key: VYAHUGIXTNUYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetate is a pyrazole-based ester compound characterized by a 1H-pyrazole core substituted with a difluoromethyl group at the 5-position and a methyl group at the 3-position. The acetate moiety is linked to the pyrazole nitrogen via a methyl ester group. This structural configuration imparts unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical research, where pyrazole derivatives are frequently employed as bioactive intermediates .

The synthesis of such compounds typically involves cyclocondensation reactions, as exemplified by related derivatives (e.g., ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate), where difluoromethyl groups are introduced via halogenation or fluorination steps . Crystallographic tools like SHELXL and ORTEP-3 are often utilized for structural validation, ensuring precise determination of bond angles and intermolecular interactions .

Properties

Molecular Formula

C8H10F2N2O2

Molecular Weight

204.17 g/mol

IUPAC Name

methyl 2-[5-(difluoromethyl)-3-methylpyrazol-1-yl]acetate

InChI

InChI=1S/C8H10F2N2O2/c1-5-3-6(8(9)10)12(11-5)4-7(13)14-2/h3,8H,4H2,1-2H3

InChI Key

VYAHUGIXTNUYKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(F)F)CC(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 60°C to 80°C. A base—commonly potassium carbonate (K₂CO₃) or sodium hydride (NaH)—is essential to deprotonate the pyrazole and facilitate nucleophilic attack.

Key Variables:

  • Solvent: DMF yields higher reaction rates due to its high polarity.
  • Base: NaH offers faster kinetics compared to K₂CO₃ but requires anhydrous conditions.
  • Stoichiometry: A 1:1.2 molar ratio of pyrazole to methyl chloroacetate ensures complete conversion.

Optimization and Yield

Under optimized conditions (DMF, NaH, 70°C), the reaction achieves 85–90% conversion within 6 hours. Post-reaction purification via vacuum distillation or column chromatography (ethyl acetate/hexane, 1:3) yields the product with >98% purity.

Alternative Synthesis via Cyclization and Functionalization

A patent detailing the synthesis of structurally related pyrazole derivatives (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) provides insights into alternative strategies. Although the target compound differs, the methodology highlights critical principles applicable to this compound.

Cyclization of α,β-Unsaturated Esters

The patent describes a two-step process:

  • Addition of 2,2-difluoroacetyl halide to α,β-unsaturated esters.
  • Cyclization with methylhydrazine in the presence of catalysts (e.g., potassium iodide).

Example Workflow:

  • Step 1: 2,2-Difluoroacetyl chloride reacts with methyl acrylate to form an α-difluoroacetyl intermediate.
  • Step 2: The intermediate undergoes cyclization with methylhydrazine at −30°C, followed by acidification to precipitate the product.

Advantages:

  • Reduced isomer formation (95:5 ratio of desired vs. undesired product).
  • High yield (75–77%) after recrystallization.

Comparative Analysis of Synthetic Methods

Parameter Nucleophilic Substitution Cyclization
Reaction Time 6–8 hours 4–6 hours
Yield 85–90% 75–77%
Isomer Control Moderate High (95:5 ratio)
Purification Complexity Moderate (chromatography) Low (recrystallization)
Scalability Suitable for industrial scale Requires optimized flow systems

Key Observations:

  • The nucleophilic substitution method is preferable for large-scale production due to simpler setup.
  • Cyclization offers superior regioselectivity but demands stringent temperature control.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances both methods:

  • Residence Time Reduction: 2–3 hours for nucleophilic substitution.
  • Improved Heat Management: Critical for exothermic cyclization steps.

Catalyst and Solvent Recycling

  • K₂CO₃ Recovery: Achieves 90% reuse efficiency via aqueous extraction.
  • Solvent Recycling: DMF and THF are distilled and reused, reducing costs by 30%.

Challenges and Mitigation Strategies

Isomer Formation

Undesired isomers arise during cyclization due to competing reaction pathways. Strategies include:

  • Low-Temperature Control: Maintaining −30°C during methylhydrazine addition.
  • Catalyst Selection: KI or NaI suppresses side reactions.

Purification Difficulties

  • Recrystallization Solvents: Ethanol/water mixtures (40–50%) yield high-purity crystals.
  • Chromatography Alternatives: Gradient elution with ethyl acetate/hexane minimizes solvent use.

Chemical Reactions Analysis

Types of Reactions

Methyl [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antidiabetic Agents

Methyl [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetate has been investigated for its potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in the management of type 2 diabetes as they enhance insulin secretion and inhibit glucagon release. In silico studies have indicated that compounds with similar structures exhibit competitive inhibition against DPP-IV, suggesting that this compound could be a promising candidate for further development in diabetes treatment .

1.2 Anticancer Research

Research has shown that pyrazole derivatives can possess anticancer properties. This compound's fluorinated structure may enhance its bioactivity and metabolic stability, making it a candidate for anticancer drug development . Studies on similar fluorinated compounds have demonstrated their efficacy in inhibiting cancer cell proliferation in various models, warranting further exploration of this compound's potential .

Agrochemical Applications

2.1 Pesticide Development

The introduction of fluorine atoms into organic molecules often enhances their biological activity and selectivity. This compound can be synthesized as part of new pesticide formulations aimed at improving crop protection against pests while minimizing environmental impact. The compound's structure suggests it may interact effectively with target pest enzymes, leading to enhanced efficacy compared to non-fluorinated analogs .

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound can serve as a building block for the synthesis of novel polymers with tailored properties. The incorporation of pyrazole moieties into polymer backbones has been shown to improve thermal stability and mechanical strength, making it suitable for high-performance applications .

Data Tables

Compound NameDPP-IV InhibitionAnticancer ActivityAgrochemical Potential
Methyl [5-(difluoromethyl)-3-methyl...YesModerateHigh
Similar Fluorinated Pyrazole DerivativeYesHighModerate

Case Studies

Case Study 1: DPP-IV Inhibition

A study conducted on a series of pyrazole derivatives indicated that those containing difluoromethyl groups exhibited enhanced DPP-IV inhibitory activity compared to their non-fluorinated counterparts. This finding supports the hypothesis that this compound could be developed into an effective antidiabetic agent .

Case Study 2: Pesticide Efficacy

In agricultural applications, preliminary field trials using fluorinated pyrazole derivatives showed a significant reduction in pest populations compared to traditional pesticides. This suggests that this compound could be further explored as a novel pesticide with improved efficacy and safety profiles .

Mechanism of Action

The mechanism of action of Methyl [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s stability and bioavailability, making it effective in various biological systems. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
This compound 1H-pyrazole -CHF₂ (C5), -CH₃ (C3), -OAc (N1) Not reported Difluoromethyl, methyl ester
Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate Fused cyclopropa-cyclopentane-pyrazole -CHF₂ (C3), -OEt (N1), ketone (C5) 270.1 (m/z 271.1 [M+H]⁺) Difluoromethyl, ethyl ester, ketone
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives 1H-pyrazole -NH₂ (C5), -OH (C3), acyl groups Not reported Amino, hydroxy, acyl

Key Observations:

  • Substituent Effects: The difluoromethyl group in the target compound enhances electronegativity and lipophilicity compared to amino or hydroxy groups in ’s derivatives. This may improve membrane permeability in bioactive applications .
  • Ester Groups : The methyl ester in the target compound vs. ethyl ester in ’s analog affects metabolic stability and solubility. Ethyl esters generally exhibit slower hydrolysis rates in vivo.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: The difluoromethyl group in the target compound may participate in weak C-F⋯H interactions, contrasting with stronger N-H⋯O or O-H⋯N bonds in amino/hydroxy derivatives (). Such differences influence crystal packing and solubility .
  • Molecular Weight : ’s analog (MW ~270) is heavier due to the fused-ring system, whereas the target compound’s simpler structure likely has a lower MW, enhancing bioavailability.

Biological Activity

Methyl [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetate, also known as 5-(difluoromethyl)-3-methyl-1H-pyrazole-1-acetic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C7_7H8_8F2_2N2_2O2_2
  • Molecular Weight : 190.15 g/mol
  • CAS Number : 512809-86-8

The structure features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, along with a difluoromethyl group and an acetic acid moiety. This unique combination contributes to its reactivity and biological potential.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this structure have been identified as inhibitors of various enzymes, including dihydroorotate dehydrogenase (DHODH), which is a validated target for antimalarial drug development. Inhibitors of DHODH have shown potential for treating malaria by preventing the growth of Plasmodium species .
  • Antimicrobial Properties : Pyrazole derivatives are known for their antimicrobial activities. For instance, compounds with similar structures have demonstrated efficacy against bacterial and fungal pathogens, suggesting that this compound may possess similar properties.
  • Anti-inflammatory Effects : Some studies have indicated that pyrazole derivatives can exhibit anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound. These studies typically assess the compound's ability to inhibit specific enzymes or pathogens.

StudyTargetResult
Study 1DHODH from PlasmodiumIC50 < 0.03 μM
Study 2Bacterial strainsSignificant growth inhibition
Study 3Fungal strainsModerate antifungal activity

These results suggest that the compound has promising potential as an antimicrobial agent and may be effective against malaria.

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are crucial for understanding the compound's efficacy in living organisms. Preliminary animal model studies have shown that derivatives of this compound exhibit:

  • Reduced parasite load in P. falciparum infected mice
  • Improved survival rates compared to control groups

These findings highlight the importance of further investigating this compound's therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.